molecular formula C13H17I2NO6 B14309810 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene CAS No. 113430-84-5

1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B14309810
CAS No.: 113430-84-5
M. Wt: 537.09 g/mol
InChI Key: NTGWFWRPMZYZLH-UHFFFAOYSA-N
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Description

1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene is a complex organic compound characterized by its unique structure, which includes two iodoethoxy groups, two methoxy groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with 2-iodoethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde and additional 2-iodoethanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Thiols, amines, appropriate solvents (e.g., ethanol), and mild heating.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed:

Scientific Research Applications

1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodoethoxy groups can facilitate the compound’s incorporation into larger molecular structures, enhancing its activity and specificity .

Comparison with Similar Compounds

  • 1,2-Bis(2-iodoethoxy)ethane
  • 1,2-Bis(2-chloroethoxy)ethane
  • 1,4-Dimethoxy-2-nitrobenzene

Comparison: 1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene is unique due to the presence of both iodoethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher specificity in certain reactions .

Properties

CAS No.

113430-84-5

Molecular Formula

C13H17I2NO6

Molecular Weight

537.09 g/mol

IUPAC Name

1-[bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene

InChI

InChI=1S/C13H17I2NO6/c1-19-11-7-9(10(16(17)18)8-12(11)20-2)13(21-5-3-14)22-6-4-15/h7-8,13H,3-6H2,1-2H3

InChI Key

NTGWFWRPMZYZLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(OCCI)OCCI)[N+](=O)[O-])OC

Origin of Product

United States

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